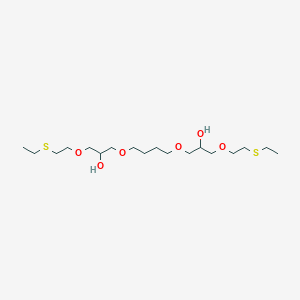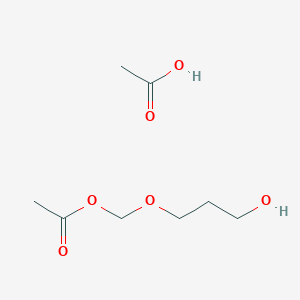
Acetic acid;3-hydroxypropoxymethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-hydroxypropoxymethyl acetate is a chemical compound that combines the properties of acetic acid and 3-hydroxypropoxymethyl acetate Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar 3-hydroxypropoxymethyl acetate is an ester derived from acetic acid and 3-hydroxypropyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-hydroxypropoxymethyl acetate typically involves the esterification of acetic acid with 3-hydroxypropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:
CH3COOH+HOCH2CH2CH2OH→CH3COOCH2CH2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and 3-hydroxypropyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-hydroxypropoxymethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxopropoxymethyl acetate.
Reduction: Formation of 3-hydroxypropyl alcohol and acetic acid.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-hydroxypropoxymethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ester functionality.
Mechanism of Action
The mechanism of action of acetic acid;3-hydroxypropoxymethyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 3-hydroxypropyl alcohol, which can then participate in metabolic processes. The hydroxyl group in the ester can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: An ester of acetic acid and ethanol, commonly used as a solvent.
Propyl acetate: An ester of acetic acid and propanol, used in coatings and adhesives.
Butyl acetate: An ester of acetic acid and butanol, used in paints and coatings.
Uniqueness
Acetic acid;3-hydroxypropoxymethyl acetate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler esters like ethyl acetate or propyl acetate. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93185-18-3 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
acetic acid;3-hydroxypropoxymethyl acetate |
InChI |
InChI=1S/C6H12O4.C2H4O2/c1-6(8)10-5-9-4-2-3-7;1-2(3)4/h7H,2-5H2,1H3;1H3,(H,3,4) |
InChI Key |
LIDGPFBDNYODJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


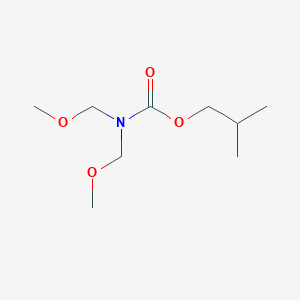

methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)

![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

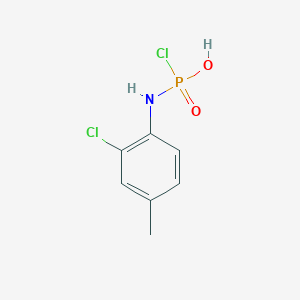
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)
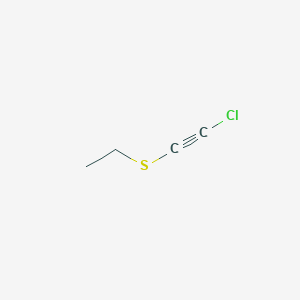
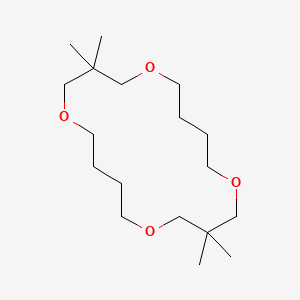
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

